molecular formula C31H56O6 B14348232 Bis[(oxiran-2-yl)methyl] pentacosanedioate CAS No. 90937-20-5

Bis[(oxiran-2-yl)methyl] pentacosanedioate

Cat. No.: B14348232
CAS No.: 90937-20-5
M. Wt: 524.8 g/mol
InChI Key: QZTZPYZCVBKXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(oxiran-2-yl)methyl] pentacosanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of pentacosanedioic acid, where the carboxyl groups are esterified with oxiran-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(oxiran-2-yl)methyl] pentacosanedioate typically involves the esterification of pentacosanedioic acid with oxiran-2-ylmethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[(oxiran-2-yl)methyl] pentacosanedioate undergoes various chemical reactions, including:

    Oxidation: The oxirane rings can be oxidized to form diols.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The oxirane rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.

Major Products Formed

    Oxidation: Diols are formed from the oxidation of oxirane rings.

    Reduction: Alcohols are produced from the reduction of ester groups.

    Substitution: Substituted products are formed depending on the nucleophile used.

Scientific Research Applications

Bis[(oxiran-2-yl)methyl] pentacosanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.

    Industry: It is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of Bis[(oxiran-2-yl)methyl] pentacosanedioate involves its interaction with various molecular targets. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This reactivity is exploited in applications such as drug delivery, where the compound can form stable conjugates with therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Bis[(oxiran-2-yl)methyl] terephthalate
  • Bis[(oxiran-2-yl)methyl] adipate
  • Bis[(oxiran-2-yl)methyl] sebacate

Uniqueness

Bis[(oxiran-2-yl)methyl] pentacosanedioate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and flexibility, such as in the production of specialized polymers and coatings.

Properties

CAS No.

90937-20-5

Molecular Formula

C31H56O6

Molecular Weight

524.8 g/mol

IUPAC Name

bis(oxiran-2-ylmethyl) pentacosanedioate

InChI

InChI=1S/C31H56O6/c32-30(36-26-28-24-34-28)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-31(33)37-27-29-25-35-29/h28-29H,1-27H2

InChI Key

QZTZPYZCVBKXQR-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC2CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.